molecular formula C9H12O B1605785 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- CAS No. 22118-00-9

1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-

Cat. No. B1605785
CAS RN: 22118-00-9
M. Wt: 136.19 g/mol
InChI Key: VKMPHJINXYTSIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- consists of a seven-membered ring with six carbon atoms and one oxygen atom. The compound adopts a cyclohexane-like conformation due to the saturation of the double bond in the indene ring. The IUPAC Standard InChI for this compound is: InChI=1S/C9H14/c1-2-5-9-7-3-6-8(9)4-1/h1-7H2 .

Scientific Research Applications

Synthesis and Catalysis

1H-Inden-1-one derivatives have been synthesized through decarbonylative cycloaddition, involving rhodium (I) catalyzed direct carbon–carbon bond cleavage. This synthesis method is significant in the field of catalysis and organic synthesis (Hu et al., 2022).

NMR Analysis and Structural Studies

The compound has been subject to detailed NMR analysis, which is crucial for understanding its molecular structure. Studies include analysis of indene derivatives and their enantiomers, providing valuable information for chemical and structural characterization (Spiteller, Jovanovic, & Spiteller, 2005).

Tautomer Stabilization Studies

Research has explored the stabilization of tautomers of this compound, highlighting its significance in understanding hydrogen bonding interactions and molecular behavior in different solvents (Sigalov et al., 2019).

Crystal Structure Analysis

The crystal structure of related derivatives has been analyzed, providing insights into molecular geometry and intermolecular interactions. Such studies are essential in the field of crystallography and materials science (Ali et al., 2010).

Photochemical Behavior Studies

Investigations into the photochemical behavior of certain derivatives of this compound reveal its potential applications in photochemistry and materials science (Sugihara, Sugimura, & Murata, 1983).

Molecular Property Analysis

Density functional theory calculations have been used to analyze the molecular properties of indene derivatives, highlighting their applications in theoretical chemistry and molecular modeling (Prasad et al., 2010).

properties

IUPAC Name

2,3,4,5,6,7-hexahydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMPHJINXYTSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342910
Record name 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-

CAS RN

22118-00-9
Record name 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-
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